ML-323

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

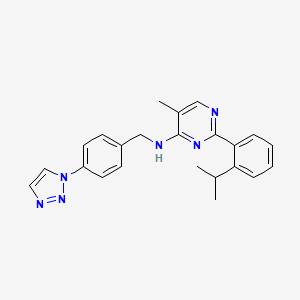

ML-323 (CAS: 1572414-83-5) is a potent, reversible inhibitor of the USP1/UAF1 deubiquitinase complex, with an IC50 of 76 nM in ubiquitin-rhodamine (Ub-Rho) assays . Structurally, it is a small molecule (C₂₃H₂₄N₆, molecular weight: 384.5 g/mol) that binds allosterically to USP1/UAF1, blocking its ability to deubiquitinate substrates like FANCD2 and PCNA, which are critical in DNA damage repair and cell cycle regulation . This compound exhibits >98% purity and solubility in DMSO (40 mg/mL) or ethanol (20 mg/mL) .

In hepatocellular carcinoma (HCC), this compound induces G0/G1 cell cycle arrest by downregulating cyclin D1, cyclin E1, CDK2, and CDK4, while upregulating p27 . It also triggers endoplasmic reticulum (ER) stress via polyubiquitinated protein aggregation, activating the ATF4-Noxa axis to promote apoptosis . Additionally, this compound stimulates pro-survival autophagy through AMPK-ULK1/ATG13 signaling, which can be exploited therapeutically by combining it with autophagy inhibitors like chloroquine (CQ) or bafilomycin A1 (BafA1) to enhance cytotoxicity . Preclinical studies demonstrate this compound’s efficacy in reducing tumor growth and metastasis in HCC mouse models and synergizing with sorafenib, a standard chemotherapy agent .

準備方法

合成経路と反応条件

ML323は、複数段階の化学プロセスを経て合成されます。 反応条件は通常、有機溶媒、触媒、および制御された温度設定の使用を含み、高収率と純度が確保されます .

工業生産方法

ML323の具体的な工業生産方法は広く文書化されていませんが、この化合物は、標準的な有機合成技術を使用して研究室で生産されています。 合成プロセスのスケーラビリティにより、研究および潜在的な治療用途に十分な量でML323を生産することができます .

化学反応の分析

反応の種類

ML323は、主に脱ユビキチン化阻害反応を起こします。これは、USP1-UAF1複合体と相互作用し、標的タンパク質からのユビキチンの除去を防ぎます。 この阻害は、ユビキチン化タンパク質の蓄積につながり、さまざまな細胞プロセスに影響を与える可能性があります .

一般的な試薬と条件

ML323を含む反応には、通常、USP1-UAF1複合体とユビキチン化基質の存在が必要です。 これらの反応の条件には、生理学的pH、適切な緩衝液系、および細胞環境を模倣するための制御された温度が含まれます .

生成される主な生成物

ML323とUSP1-UAF1複合体の反応から生成される主な生成物は、脱ユビキチン化の阻害です。 これは、ユビキチン化タンパク質の安定化をもたらし、細胞周期停止、アポトーシス、DNA損傷剤に対する感度上昇など、さまざまなダウンストリーム効果につながる可能性があります .

科学研究への応用

科学的研究の応用

Cancer Research: ML323 has shown promising anticancer activity by inducing cell cycle arrest, apoptosis, and autophagy in various cancer cell lines, including esophageal squamous cell carcinoma and ovarian cancer

DNA Damage Response: The compound has been used to study the role of deubiquitination in the DNA damage response, particularly in the translesion synthesis and Fanconi anemia pathways.

Drug Sensitization: ML323 has been found to potentiate the cytotoxicity of DNA-damaging agents like cisplatin, making it a valuable tool for enhancing the efficacy of chemotherapy

作用機序

ML323は、USP1-UAF1脱ユビキチン化酵素複合体を選択的に阻害することにより、その効果を発揮します。この阻害は、標的タンパク質からのユビキチンの除去を防ぎ、ユビキチン化タンパク質の蓄積につながります。これらのタンパク質の安定化は、DNA損傷修復、細胞周期制御、アポトーシスなど、さまざまな細胞応答を誘発する可能性があります。 ML323の分子標的は、DNA修復プロセスに不可欠な増殖細胞核抗原(PCNA)とファルコーニ貧血相補群D2(FANCD2)を含みます .

類似化合物との比較

ML-323 vs. Pimozide (USP1 Inhibitor)

Key Findings :

- This compound’s specificity for USP1/UAF1 and its dual induction of apoptosis and autophagy distinguish it from Pimozide, which primarily affects G1 arrest in leukemia .

This compound vs. Genetic USP1 Inhibition (siRNA)

Key Findings :

- Both this compound and siRNA-USP1 induce comparable cellular effects, validating USP1 as a therapeutic target .

- This compound’s advantage lies in its pharmacological applicability, whereas siRNA serves primarily for mechanistic studies .

This compound vs. Autophagy Inhibitors (CQ, BafA1)

Key Findings :

- This compound’s autophagy induction is a double-edged sword; combining it with CQ/BafA1 converts autophagy from pro-survival to pro-death .

- This synergy is absent in other USP1 inhibitors, underscoring this compound’s unique therapeutic window .

This compound vs. Sorafenib

Key Findings :

生物活性

ML-323 is a potent and selective allosteric inhibitor of the USP1-UAF1 deubiquitinase complex, which plays a crucial role in the DNA damage response. This article provides an overview of the biological activity of this compound, including its mechanism of action, biochemical properties, and implications for cancer therapy.

Overview of USP1-UAF1 Complex

The USP1 (Ubiquitin-Specific Protease 1) and UAF1 (USP1-Associated Factor 1) complex is involved in the regulation of protein ubiquitination, a post-translational modification that influences various cellular processes, including DNA repair. The inhibition of this complex has been linked to enhanced sensitivity to DNA-damaging agents such as cisplatin, making it a target for therapeutic intervention in cancer treatment.

This compound exhibits a reversible inhibitory effect on USP1-UAF1 with an IC50 value of approximately 76 nM . It operates through an allosteric mechanism, binding outside the active site and inducing conformational changes that inhibit the enzyme's catalytic activity. This binding results in the displacement of critical structural elements within USP1, thereby reducing its ability to deubiquitinate substrates like PCNA (Proliferating Cell Nuclear Antigen) and FANCD2 (Fanconi Anemia Group D2 protein) .

Key Interactions

- Binding Site : this compound binds to a site that overlaps with the substrate-binding region, necessitating significant rearrangement of the enzyme structure to accommodate the inhibitor .

- Structural Changes : The binding induces conformational changes that hinder substrate access to the active site, effectively reducing USP1's deubiquitination activity .

In Vitro Studies

In vitro experiments have demonstrated that this compound significantly enhances the cytotoxic effects of cisplatin in various cancer cell lines, including non-small cell lung cancer (NSCLC) H596 cells and U2OS osteosarcoma cells. This enhancement is attributed to this compound's ability to inhibit deubiquitination processes that facilitate DNA repair mechanisms .

Table 1: In Vitro Efficacy of this compound

| Cell Line | IC50 (this compound) | Effect on Cisplatin Sensitivity |

|---|---|---|

| H596 | 76 nM | Increased sensitivity |

| U2OS | 174 nM | Increased sensitivity |

Pharmacokinetics and Selectivity

This compound has shown promising pharmacokinetic properties suitable for further development. Its selectivity profile indicates minimal off-target effects on other deubiquitinating enzymes, making it a valuable tool for investigating USP1 biology .

Table 2: Selectivity Profile of this compound

| Enzyme | IC50 (nM) |

|---|---|

| USP1-UAF1 | 76 |

| Other DUBs | >1000 |

| DeSUMOylases | >1000 |

| Unrelated Proteases | >1000 |

Case Studies and Applications

While specific clinical trials involving this compound have not yet been reported, its use in preclinical studies highlights its potential as an adjunct therapy in overcoming drug resistance in cancers treated with DNA-damaging agents.

Case Study: Enhanced Efficacy with Cisplatin

In a study conducted on H596 cells, this compound was shown to potentiate cisplatin-induced cytotoxicity by inhibiting USP1-UAF1-mediated deubiquitination, leading to increased levels of monoubiquitinated PCNA and FANCD2. This suggests that targeting the USP1-UAF1 complex can effectively disrupt DNA repair pathways in cancer cells .

特性

IUPAC Name |

5-methyl-2-(2-propan-2-ylphenyl)-N-[[4-(triazol-1-yl)phenyl]methyl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6/c1-16(2)20-6-4-5-7-21(20)23-24-14-17(3)22(27-23)25-15-18-8-10-19(11-9-18)29-13-12-26-28-29/h4-14,16H,15H2,1-3H3,(H,24,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIRVWPJNKZOSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NCC2=CC=C(C=C2)N3C=CN=N3)C4=CC=CC=C4C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572414-83-5 |

Source

|

| Record name | 1572414-83-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。